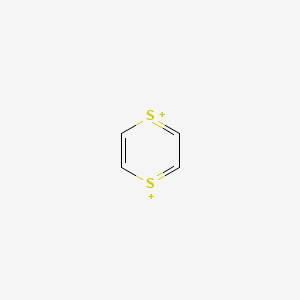
1,4-Dithiine-1,4-diium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dithiine-1,4-diium is a heterocyclic compound characterized by a six-membered ring containing two sulfur atoms and four carbon atoms.
准备方法
Synthetic Routes and Reaction Conditions: 1,4-Dithiine-1,4-diium can be synthesized through the condensation of α-mercaptocarbonyl compounds. For example, the acetal HSCH₂CH(OEt)₂ converts upon heating to the parent 1,4-dithiin . Another method involves the chlorination or oxygenation of the ring sulfur atoms followed by Pummerer-type rearrangement and elimination .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials .
化学反应分析
Types of Reactions: 1,4-Dithiine-1,4-diium undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of sulfur atoms in the ring, which can stabilize reaction intermediates .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
科学研究应用
1,4-Dithiine-1,4-diium has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1,4-Dithiine-1,4-diium involves the stabilization of reaction intermediates through the sulfur atoms in the ring. This stabilization allows for various chemical transformations, including free radical-type cross-couplings . The compound can interact with molecular targets such as enzymes and proteins, modulating their activity and influencing biological pathways .
相似化合物的比较
1,3-Dithiane: Known for its use as a carbonyl protecting group and as an acyl anion equivalent.
1,2-Dithiane: Functions as a disulfide and has different reactivity compared to 1,4-Dithiine-1,4-diium.
Uniqueness: Its electronic properties and the presence of sulfur atoms in the ring make it distinct from other dithianes .
属性
CAS 编号 |
136449-43-9 |
|---|---|
分子式 |
C4H4S2+2 |
分子量 |
116.2 g/mol |
IUPAC 名称 |
1,4-dithiine-1,4-diium |
InChI |
InChI=1S/C4H4S2/c1-2-6-4-3-5-1/h1-4H/q+2 |
InChI 键 |
ZYQPYAQDWMQMSC-UHFFFAOYSA-N |
规范 SMILES |
C1=C[S+]=CC=[S+]1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N'-[Ethene-1,2-diyldi(4,1-phenylene)]bis[N-(4-methylphenyl)aniline]](/img/structure/B14283518.png)

![3-Oxo-3-[(prop-2-yn-1-yl)oxy]prop-1-en-1-yl but-3-ynoate](/img/structure/B14283534.png)
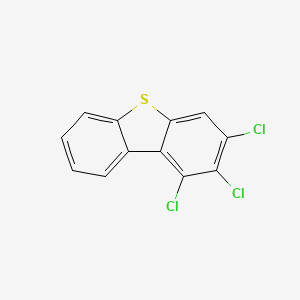
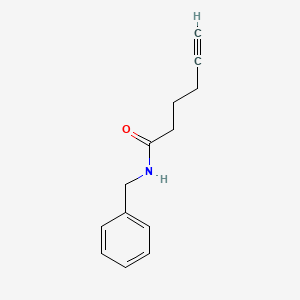
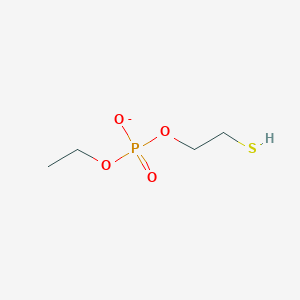
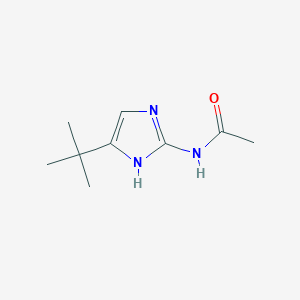
![6-[4-(3-Hydroxy-3-methylbut-1-YN-1-YL)phenoxy]hexan-1-OL](/img/structure/B14283566.png)
![1-Bromo-8-[(but-3-en-1-yl)oxy]octane](/img/structure/B14283573.png)
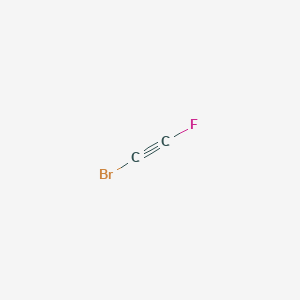
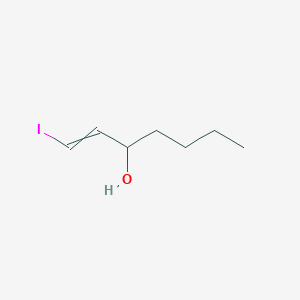
![[2-(Heptadec-8-en-1-yl)-1,3-dioxolan-4-yl]methanol](/img/structure/B14283599.png)

![1-[2-(1-Methyl-1H-imidazol-2-yl)prop-2-en-1-yl]cyclohexan-1-ol](/img/structure/B14283601.png)
